Boc-D-dap(aloc)-OH
Description
Significance of Protected Amino Acids in Peptide Science and Organic Synthesis
Protected amino acids are the fundamental units in the assembly of peptides and proteins through methods like Solid-Phase Peptide Synthesis (SPPS). abyntek.comopenaccessjournals.com In SPPS, amino acids are sequentially added to a growing peptide chain that is anchored to a solid support. abyntek.com Each incoming amino acid must have its α-amino group temporarily protected to prevent self-polymerization. researchgate.net Common protecting groups for the α-amino function include tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). thermofisher.com
Beyond the α-amino group, many amino acids possess reactive side chains that also require protection. thermofisher.com The choice of these side-chain protecting groups is critical, as they must remain stable during the entire synthesis while the α-amino protecting groups are repeatedly removed. thermofisher.com This differential stability is the essence of orthogonal protection. The ability to selectively deprotect one functional group while others remain intact is paramount for creating complex structures like branched or cyclic peptides. sigmaaldrich.comchemimpex.com
The significance of protected amino acids extends beyond peptide synthesis. They are valuable chiral building blocks in the synthesis of a wide array of organic molecules, including pharmaceuticals and natural products. chemimpex.coma2bchem.com Their defined stereochemistry and multiple functional groups make them ideal starting points for constructing complex and biologically active compounds. chemimpex.com
Evolution of Protecting Group Strategies for Multifunctional Building Blocks
The concept of protecting groups has evolved significantly since its early applications. Initially, chemists relied on simple protecting groups that could be removed under a single set of conditions, often harsh ones. However, the synthesis of more complex molecules necessitated the development of "orthogonal" protecting group strategies. researchgate.net An orthogonal system consists of multiple classes of protecting groups, each of which can be removed by a specific chemical mechanism without affecting the others. iris-biotech.de
For instance, in peptide synthesis, the Boc group is removed by acid, the Fmoc group by a base (like piperidine), and the allyloxycarbonyl (Aloc) group by palladium-catalyzed reactions. thermofisher.comiris-biotech.de This orthogonality allows for the selective unmasking of different functional groups at various stages of the synthesis, enabling site-specific modifications. sigmaaldrich.com The development of such strategies has been instrumental in the synthesis of modified peptides, peptidomimetics, and other complex organic molecules. sigmaaldrich.commedchemexpress.com The quest for new protecting groups and more efficient and milder deprotection methods remains an active area of research, driven by the need to synthesize increasingly complex and sensitive molecules. acs.orgnih.gov
Overview of 2,3-Diaminopropionic Acid (Dap) as a Versatile Scaffold
2,3-Diaminopropionic acid (Dap) is a non-proteinogenic amino acid that serves as a highly versatile scaffold in chemical synthesis. mdpi.com Its structure, featuring two amino groups and a carboxylic acid, provides multiple points for modification. This trifunctional nature makes it an ideal building block for creating branched peptides, cyclic peptides, and conjugates with other molecules. nih.gov
The presence of the β-amino group in addition to the α-amino group allows for the introduction of side chains or the formation of lactam bridges, which can be used to constrain the conformation of a peptide and enhance its biological activity or stability. nih.gov Dap and its derivatives are found in a number of natural products, including certain peptide antibiotics. tandfonline.com
The utility of Dap in synthesis is greatly enhanced by the availability of orthogonally protected derivatives. tandfonline.comorganic-chemistry.orgtandfonline.com By selectively protecting the α-amino, β-amino, and carboxyl groups, chemists can precisely control the reaction sequence and build complex molecular architectures. organic-chemistry.org Boc-D-dap(aloc)-OH is a prime example of such a derivative, offering a combination of protecting groups that are strategically employed in advanced synthetic applications. iris-biotech.de
Chemical Profile of this compound
This compound, with the systematic name N-α-tert-butoxycarbonyl-N-β-allyloxycarbonyl-D-2,3-diaminopropionic acid, is a chiral building block used in organic and peptide chemistry. chemimpex.com
| Property | Value |
| CAS Number | 179251-60-6 iris-biotech.de |
| Molecular Formula | C12H20N2O6 iris-biotech.de |
| Molecular Weight | 288.3 g/mol iris-biotech.de |
| Appearance | White crystalline powder chemimpex.com |
| Melting Point | 87-93 °C chemimpex.com |
| Optical Rotation | [a]D20 = +12 ± 2º (c=1 in MeOH) chemimpex.com |
| Storage Temperature | 2-8°C iris-biotech.de |
This table contains data for this compound.
Orthogonal Protection and Deprotection
The key feature of this compound lies in its orthogonal protecting groups: the tert-butoxycarbonyl (Boc) group on the α-amino group and the allyloxycarbonyl (Aloc) group on the β-amino group.
Boc Group: This group is labile to acid and is typically removed using reagents like trifluoroacetic acid (TFA). thermofisher.com
Aloc Group: The Aloc group is stable to the acidic and basic conditions used for Boc and Fmoc removal, respectively. It is selectively cleaved using palladium-based catalysts, such as Pd(PPh3)4, in the presence of a scavenger. iris-biotech.de
This orthogonality is crucial for its application in sequential solid-phase peptide synthesis (SPPS), where selective side-chain modifications are required to construct complex macrocyclic peptides.
Synthesis
The synthesis of orthogonally protected Dap derivatives often starts from readily available chiral precursors like aspartic acid or serine. mdpi.comorganic-chemistry.org One common strategy involves a Curtius rearrangement of a protected aspartic acid derivative to introduce the β-amino group. tandfonline.comorganic-chemistry.org Another approach utilizes the reductive amination of a serine-derived aldehyde. mdpi.com The protecting groups are then introduced in a controlled manner to yield the desired orthogonally protected product.
Applications in Synthesis
This compound is a valuable reagent for the synthesis of:
Branched Peptides: The selective deprotection of the Aloc group allows for the attachment of another peptide chain or molecule to the β-amino group. This is useful in creating molecules like mimics of HIV-1 protease inhibitors.
Cyclic Peptides: The two amino groups can be used to form lactam bridges with carboxylic acid side chains of other amino acids within a peptide sequence, leading to conformationally constrained and often more active cyclic peptides.
Peptide Conjugates: The free β-amino group, after deprotection, can be used to conjugate other molecules such as labels, drugs, or chelating agents for diagnostic or therapeutic purposes. medchemexpress.com
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(prop-2-enoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O6/c1-5-6-19-10(17)13-7-8(9(15)16)14-11(18)20-12(2,3)4/h5,8H,1,6-7H2,2-4H3,(H,13,17)(H,14,18)(H,15,16)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPOSBLDRPESJX-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CNC(=O)OCC=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CNC(=O)OCC=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901134710 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3-[[(2-propen-1-yloxy)carbonyl]amino]-D-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901134710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179251-60-6 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3-[[(2-propen-1-yloxy)carbonyl]amino]-D-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=179251-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3-[[(2-propen-1-yloxy)carbonyl]amino]-D-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901134710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Chemical Properties of Boc D Dap Aloc Oh
Synthetic Methodologies for Boc-D-dap(aloc)-OH
The synthesis of this compound hinges on the strategic and sequential protection of the two amino groups of D-2,3-diaminopropionic acid (D-Dap). This process requires careful selection of protecting groups with orthogonal lability, ensuring that one can be removed without affecting the other.
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines, particularly in peptide synthesis. researchgate.net Its popularity stems from its stability to a wide range of reaction conditions and its facile removal under acidic conditions. organic-chemistry.org The introduction of the Boc group onto the α-amino group of D-diaminopropionic acid is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.orgfishersci.co.uk This reaction is often carried out in a mixed solvent system, such as dioxane/water or THF/water, with a base like sodium hydroxide (B78521) or sodium bicarbonate to facilitate the reaction. fishersci.co.ukhighfine.com The Boc group's sensitivity to acid allows for its selective cleavage using reagents like trifluoroacetic acid (TFA), leaving other protecting groups, such as Alloc, intact. iris-biotech.de
Table 1: Common Conditions for Boc Protection
| Reagent | Base | Solvent(s) | Temperature |
| Di-tert-butyl dicarbonate (Boc₂O) | Sodium hydroxide, Sodium bicarbonate, DMAP | Dioxane/Water, THF/Water, Chloroform/Water | Room Temperature to 40°C |
Data derived from multiple sources. fishersci.co.ukhighfine.com
The allyloxycarbonyl (Alloc) group serves as an excellent orthogonal protecting group to Boc. iris-biotech.de It is stable to the acidic conditions used to remove Boc and the basic conditions often employed in peptide coupling reactions. highfine.comiris-biotech.de The true utility of the Alloc group lies in its unique deprotection method: palladium-catalyzed hydrostannolysis or reaction with a nucleophile. highfine.comiris-biotech.de This allows for the selective deprotection of the β-amino group, enabling site-specific modifications of the peptide chain.
The introduction of the Alloc group onto the β-amino group of Boc-D-diaminopropionic acid is a critical step in the synthesis of this compound. This is typically accomplished by reacting Boc-D-Dap-OH with allyl chloroformate (Alloc-Cl) or allyl-succinimidyl carbonate (Alloc-OSu) in the presence of a base. highfine.com Common bases used for this transformation include sodium carbonate, sodium bicarbonate, or pyridine. highfine.com The reaction is generally performed in a mixed solvent system, such as an organic solvent and an aqueous solution of the base. highfine.com The choice of reagent and conditions can influence the yield and purity of the final product.
Table 2: Reagents for Alloc Protection
| Reagent | Base | Typical Solvent System |
| Allyl chloroformate (Alloc-Cl) | Sodium Carbonate, Pyridine | Organic Solvent / Aqueous Base |
| Allyl-succinimidyl carbonate (Alloc-OSu) | Sodium Bicarbonate | Organic Solvent / Aqueous Base |
Data derived from multiple sources. highfine.com
The stability of the Alloc group to both acidic and basic conditions makes it an ideal protecting group for the β-amino function, as it will remain intact during subsequent synthetic steps, including the potential removal of an N-terminal Fmoc group with piperidine (B6355638) in solid-phase peptide synthesis (SPPS). highfine.comsigmaaldrich.com
Following the synthesis, the desired product, this compound, must be isolated and purified from the reaction mixture, which may contain unreacted starting materials, byproducts, and residual reagents. Characterization is then essential to confirm the structure and purity of the synthesized compound.
Chromatography is a fundamental technique for the purification of organic compounds. researchgate.net For protected amino acids like this compound, both normal-phase and reversed-phase chromatography are viable options.
Normal-Phase Chromatography: This technique often utilizes a silica (B1680970) gel stationary phase and a non-polar mobile phase. biotage.com For protected peptides and amino acids, a gradient elution with solvents like ethyl acetate (B1210297) and hexanes can be effective. Thin-layer chromatography (TLC) is often used to quickly assess the purity and determine the optimal solvent system for column chromatography. biotage.com
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a powerful tool for the purification and analysis of peptides and protected amino acids. mdpi.com It employs a non-polar stationary phase (e.g., C18 or C8) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, often with an acid modifier such as trifluoroacetic acid (TFA). mdpi.com The hydrophobicity of the protected amino acid will dictate its retention time. mdpi.com
Characterization of the purified this compound is typically achieved through a combination of spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to elucidate the molecular structure, confirming the presence and location of the Boc and Alloc protecting groups. Mass spectrometry provides the molecular weight of the compound, further verifying its identity.
Purification and Characterization Techniques in Synthetic Chemistry
Spectroscopic and Analytical Methods for Structural Confirmation
The precise structure of this compound is confirmed through a combination of spectroscopic and analytical techniques. These methods provide detailed information about the molecular framework and the presence of specific functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H-NMR spectroscopy is used to identify the protons in the molecule. Key signals include the tert-butyl protons of the Boc group, which typically appear as a singlet around 1.4 ppm.
¹³C-NMR spectroscopy provides information about the carbon skeleton of the molecule.
Mass Spectrometry (MS):
High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecule, which for this compound is 288.30 g/mol . sigmaaldrich.com This technique confirms the elemental composition of the compound.
Table 1: Spectroscopic Data for this compound
| Technique | Key Observations |
| ¹H-NMR | Signals corresponding to Boc group protons, allyl group protons, and the amino acid backbone. |
| ¹³C-NMR | Resonances confirming the carbon framework, including carbonyl and aliphatic carbons. |
| HRMS | Provides the exact molecular weight, confirming the empirical formula C₁₂H₂₀N₂O₆. sigmaaldrich.com |
Comparative Synthesis of this compound Analogues
The synthesis of analogues of this compound often involves modifying the protecting groups or the core diaminopropionic acid structure. For instance, a common analogue, Fmoc-D-dap(Boc)-OH, utilizes a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group on the α-amino group and an acid-labile Boc group on the β-amino group. This orthogonal protection scheme is crucial for solid-phase peptide synthesis (SPPS).
Another synthetic route to a related compound, N(α)-Boc-N(β)-Cbz-2,3-diaminopropionic acid, starts from N(α)-Boc-Asp(OBn)-OH and uses a Curtius rearrangement to introduce the β-nitrogen. acs.org The synthesis of Boc-Dap(Me,Alloc)-OH has also been reported, highlighting the versatility of the diaminopropionic acid scaffold in creating diverse building blocks for peptide chemistry. researchgate.net
Table 2: Comparison of this compound and its Analogues
| Compound | α-Amino Protecting Group | β-Amino Protecting Group | Key Synthetic Feature |
| This compound | Boc (acid-labile) | Alloc (palladium-labile) | Orthogonal protection allows for selective side-chain modification. |
| Fmoc-Dap(Boc)-OH | Fmoc (base-labile) | Boc (acid-labile) | Widely used in iterative solid-phase peptide synthesis workflows. |
| N(α)-Boc-N(β)-Cbz-Dap-OH | Boc (acid-labile) | Cbz (hydrogenolysis-labile) | Employs Curtius rearrangement for β-amino group introduction. acs.org |
| Boc-Dap(Me,Alloc)-OH | Boc (acid-labile) | Alloc (palladium-labile) & Methyl | Introduction of a methyl group on the β-amino group. researchgate.net |
Orthogonal Deprotection Chemistry of this compound
The utility of this compound in peptide synthesis stems from its orthogonal protecting groups, which can be removed under different conditions without affecting each other. organic-chemistry.org The acid-labile Boc group and the palladium-labile Alloc group provide chemists with precise control over the synthetic sequence. iris-biotech.de
Selective Cleavage of the Allyloxycarbonyl (Alloc) Group
The Alloc group is stable to the acidic and basic conditions often used in peptide synthesis, making it an excellent orthogonal protecting group. highfine.com Its selective removal is typically achieved through palladium-catalyzed reactions. highfine.com
The deprotection of the Alloc group proceeds via a palladium(0)-catalyzed process. highfine.com The mechanism involves the formation of a π-allylpalladium complex from the Alloc-protected amine. uva.nl This intermediate is then attacked by a nucleophilic "allyl scavenger," which regenerates the free amine and forms an allylated scavenger by-product. This process is essentially an acyl group transfer reaction. google.com The efficiency of this deprotection is crucial to avoid side reactions, such as the formation of allylamines where the deprotected amine attacks the π-allylpalladium complex. uva.nl
The choice of the palladium catalyst and the allyl scavenger is critical for achieving clean and quantitative deprotection of the Alloc group. Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a commonly used catalyst for this transformation. researchgate.net
Phenylsilane (B129415) (PhSiH₃) is often employed as an effective allyl scavenger. uci.edu It acts as a hydride donor, leading to the formation of propene as a volatile byproduct. researchgate.net Other scavengers that have been explored include morpholine (B109124), dimedone, and N,N-dimethylbarbituric acid. google.comresearchgate.netnih.gov However, for the deprotection of secondary amines, some studies have found that scavengers like morpholine or phenylsilane can be less effective than others, such as dimethylamine-borane complex (Me₂NH·BH₃). researchgate.net
The optimization of the catalytic system is key to ensuring high yields and preventing unwanted side reactions. For instance, in solid-phase synthesis, repeated treatments with the palladium catalyst and scavenger may be necessary to ensure complete deprotection. uci.edursc.org
The conditions for Alloc deprotection are generally mild, which is a significant advantage in the synthesis of sensitive peptide sequences. The reaction is typically carried out at room temperature in an inert solvent like dichloromethane (B109758) (CH₂Cl₂). uci.edursc.org
The choice of solvent can have a remarkable effect on the reaction rate and efficiency. researchgate.net Protic polar solvents, such as methanol (B129727) or aqueous 1,4-dioxane, have been shown to accelerate the palladium-catalyzed deprotection of allyl ethers at room temperature. researchgate.netorganic-chemistry.org This is attributed to the enhanced oxidative addition to the Pd(0) center in these solvents. researchgate.net The solvent can also influence the dissociation of palladium pre-catalysts into their active monomeric forms. whiterose.ac.uk
Table 3: Reagents and Conditions for Alloc Deprotection
| Catalyst | Scavenger | Solvent | Key Considerations |
| Pd(PPh₃)₄ | Phenylsilane (PhSiH₃) | Dichloromethane (CH₂Cl₂) | Commonly used for both solution and solid-phase synthesis. uci.edursc.orgiris-biotech.de |
| Pd(PPh₃)₄ | Dimethylamine-borane (Me₂NH·BH₃) | Dichloromethane (CH₂Cl₂) | Found to be superior for Alloc removal from secondary amines on solid phase. researchgate.net |
| Pd(PPh₃)₄ | Morpholine | Dichloromethane (CH₂Cl₂) | A common nucleophilic scavenger. researchgate.net |
| Pd(0) complexes | Barbituric acid derivatives | Methanol / aqueous 1,4-dioxane | Protic polar solvents can significantly accelerate the reaction. organic-chemistry.org |
Cleavage of the tert-Butoxycarbonyl (Boc) Group
The tert-butoxycarbonyl (Boc) group is a widely utilized temporary protecting group for the α-amino function in peptide synthesis. americanpeptidesociety.orgthermofisher.com Its removal is a critical step, designed to be efficient and clean, leaving the newly exposed amine ready for the subsequent coupling reaction. iris-biotech.de The cleavage of the Boc group from this compound is achieved under acidic conditions, a process known as acidolysis. organic-chemistry.orgrsc.org
Acid-Labile Deprotection Principles
The defining characteristic of the Boc protecting group is its lability in the presence of acid. americanpeptidesociety.org It is stable under basic and nucleophilic conditions, which allows for the use of orthogonal protecting groups that are removed by different mechanisms. organic-chemistry.org The cleavage process involves treating the Boc-protected amine with a moderately strong acid, most commonly trifluoroacetic acid (TFA). thermofisher.comnumberanalytics.com
The mechanism of deprotection proceeds through the protonation of the carbamate (B1207046) oxygen, followed by the decomposition of the resulting conjugate acid. This decomposition generates a stable tert-butyl cation, carbon dioxide, and the free amine. organic-chemistry.org The formation of the tert-butyl cation is a key thermodynamic driving force for the reaction.
General Acid-Labile Deprotection Reaction:
Due to the electrophilic nature of the generated tert-butyl cation, scavenger reagents are often added to the reaction mixture. masterorganicchemistry.com These scavengers, such as thiophenol, prevent the alkylation of sensitive amino acid residues that may be present in the peptide chain. organic-chemistry.orgmasterorganicchemistry.com While various acids can be used, TFA is standard in the Boc strategy, typically in concentrations of 20% to 50% in a solvent like dichloromethane (DCM). americanpeptidesociety.orgseplite.com
Advanced Applications of Boc D Dap Aloc Oh in Peptide and Chemical Biology Research
Integration into Solid Phase Peptide Synthesis (SPPS)
Boc-D-dap(aloc)-OH is a cornerstone reagent for Boc-based Solid Phase Peptide Synthesis (SPPS), a methodology where a peptide chain is incrementally built on a solid resin support. peptide.com In this strategy, the α-amino group is temporarily protected by the acid-labile tert-butyloxycarbonyl (Boc) group, while reactive amino acid side chains are protected by more robust, benzyl-based groups (Bzl strategy) that require strong acids like hydrofluoric acid (HF) for removal. peptide.com The Boc group is cleaved at each cycle using a moderately strong acid, typically trifluoroacetic acid (TFA). chempep.comnih.gov
The strategic value of this compound lies in its side-chain protecting group, the allyloxycarbonyl (Aloc) group. The Aloc group is completely stable under the acidic conditions used to remove the Boc group, yet it can be selectively and efficiently cleaved under very mild conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0). iris-biotech.deuci.edu This "orthogonal" protection scheme is fundamental to its utility, allowing chemists to unmask the side-chain β-amino group at any desired stage of the synthesis without disturbing the N-terminal Boc group or other side-chain protections. iris-biotech.de This selective deprotection opens a synthetic route for on-resin modifications, which is critical for building complex peptide structures.
| Protecting Group | Chemical Name | Cleavage Reagent | Typical Conditions |
| Boc | tert-Butyloxycarbonyl | Trifluoroacetic Acid (TFA) | ~50% TFA in Dichloromethane (B109758) (DCM) chempep.com |
| Aloc | Allyloxycarbonyl | Palladium(0) Catalyst | Pd(PPh₃)₄ with a scavenger in DCM iris-biotech.deuci.edu |
Elaboration of Complex Peptide Architectures
The unique arrangement of orthogonal protecting groups in this compound makes it an invaluable tool for synthesizing non-linear and highly modified peptides. The ability to selectively deprotect the side-chain amine provides a specific handle for introducing branching points, initiating cyclization, or attaching a wide array of chemical moieties, thereby enabling the construction of sophisticated molecular architectures that are inaccessible through standard linear synthesis.
Macrocyclic peptides often exhibit enhanced stability, receptor affinity, and cell permeability compared to their linear counterparts. This compound is instrumental in the synthesis of head-to-side-chain or side-chain-to-side-chain lactam-bridged cyclic peptides.
The typical strategy involves:
Synthesizing a linear peptide sequence on a solid support using standard Boc-SPPS protocols.
At a specific point in the synthesis, the Aloc group on the D-dap residue is selectively removed on-resin using a palladium catalyst.
The newly exposed side-chain amine is then available for cyclization. This can be achieved by reacting it with the C-terminal carboxyl group after cleavage from the resin or with an activated carboxyl side chain of another residue (e.g., Aspartic or Glutamic acid) already in the sequence.
This on-resin cyclization strategy, facilitated by the orthogonality of the Aloc group, is a powerful method for efficiently producing complex cyclic peptide structures.
Branched or "dendrimeric" peptides are of significant interest for developing vaccines, drug delivery systems, and diagnostic reagents, as they allow for the presentation of multiple copies of a peptide epitope or functional group. This compound serves as an ideal branching point.
In this application, after the main peptide chain is synthesized, the Aloc group is removed to expose the β-amino group. This amine can then serve as a new starting point for the synthesis of a second, distinct peptide chain, growing directly off the side chain of the first. This process can be repeated to create highly complex, multivalent structures. The D-diaminopropionic acid scaffold provides a defined point of divergence for creating these branched architectures.
The selective deprotection of the Aloc group provides a unique chemical handle for conjugating a variety of molecules to a specific site within a peptide sequence. After removal of the Aloc group on-resin, the free β-amino group can be reacted with:
Fluorophores and Quenchers: For creating labeled peptides used in fluorescence resonance energy transfer (FRET) assays to study protein-protein interactions or enzyme activity.
Chelating Agents: For incorporating metal ions, useful for imaging applications (e.g., MRI contrast agents) or for creating metallopeptides with catalytic activity.
Biotin or other affinity tags: For use in purification or detection assays.
Small molecules or drug payloads: For targeted drug delivery.
This method allows for precise, site-specific modification, ensuring that the conjugated molecule does not interfere with the peptide's primary biological function.
Engineering Peptides for Enhanced Stability and Biological Activity
Peptides are promising therapeutic candidates but are often limited by their poor in vivo stability due to rapid degradation by proteases. The incorporation of non-natural amino acids, particularly D-amino acids, is a well-established strategy to overcome this limitation. Because proteases are chiral enzymes that specifically recognize L-amino acids, the presence of a D-amino acid like D-dap at a recognition site can sterically hinder enzymatic cleavage, thereby increasing the peptide's half-life.
Furthermore, the modifications enabled by the Aloc-protected side chain can directly influence biological activity. Attaching lipid moieties can enhance membrane permeability, while conjugating polyethylene glycol (PEG) can increase circulation time and reduce immunogenicity. The ability to systematically modify the side chain of the D-dap residue allows for structure-activity relationship (SAR) studies to optimize a peptide's therapeutic properties. peptide.com
Sequential Solid Phase Peptide Synthesis Protocols
The successful use of this compound in SPPS relies on a carefully orchestrated sequence of chemical reactions. A typical protocol for incorporating this residue and performing a subsequent side-chain modification is as follows:
| Step | Action | Reagents & Conditions | Purpose |
| 1. Incorporation | Coupling | This compound, coupling agent (e.g., HBTU), and a base (e.g., DIEA) in a solvent like DMF. | Add the building block to the growing peptide chain on the resin. |
| 2. Chain Elongation | Standard Boc-SPPS Cycle | i. Boc Deprotection: 50% TFA in DCM.ii. Neutralization: 5-10% DIEA in DCM.iii. Coupling of next Boc-amino acid. | Continue building the linear peptide sequence. chempep.comnih.gov |
| 3. Selective Deprotection | Aloc Group Removal | Pd(PPh₃)₄ (palladium catalyst) and a scavenger (e.g., phenylsilane) in an inert solvent like DCM. | Expose the β-amino side chain of the D-dap residue without affecting other protecting groups. iris-biotech.deuci.edu |
| 4. Side-Chain Reaction | Modification/ Conjugation | Activated molecule of interest (e.g., fluorescent dye, second peptide chain). | Attach the desired functional moiety to the side chain. |
| 5. Final Cleavage | Cleavage and Global Deprotection | Strong acid (e.g., HF or TFMSA) with scavengers. | Release the fully deprotected, modified peptide from the solid support. peptide.com |
This sequential protocol highlights the precise chemical control afforded by this compound, making it a powerful component in the toolbox of peptide chemists for creating molecules with tailored structures and functions.
Strategic Applications in Bioconjugation
The strategic utility of this compound in bioconjugation stems from its orthogonal protection scheme. The alpha-amino group is protected by the acid-labile tert-butoxycarbonyl (Boc) group, suitable for standard solid-phase peptide synthesis (SPPS), while the beta-amino group is protected by the allyloxycarbonyl (Alloc) group. The Alloc group is stable under the conditions used for Boc-based peptide synthesis but can be selectively and efficiently removed by palladium catalysts. iris-biotech.de This selective deprotection unveils a reactive primary amine on the side chain, which serves as a chemical handle for the covalent attachment of a wide array of molecules.
This differential protection is fully compatible with common peptide synthesis strategies, including Fmoc/tBu and Boc/Bzl, making this compound a highly adaptable reagent for creating complex biomolecular constructs. iris-biotech.de The ability to unmask a specific reactive site at a chosen step in the synthesis is fundamental to its application in targeted bioconjugation.
Site-Specific Functionalization of Peptides and Proteins
Site-specific modification of peptides and proteins is crucial for understanding their function and for developing new therapeutics and diagnostic tools. This compound provides an elegant solution for achieving such precision. By incorporating this amino acid into a peptide sequence during SPPS, a unique, latent reactive site is introduced. After the peptide chain is assembled, the Alloc group can be removed on-resin using a palladium(0) catalyst, exposing the β-amino group for specific modification without affecting other functional groups in the peptide.
Table 1: Orthogonal Deprotection Strategy of this compound
| Protecting Group | Chemical Name | Position | Cleavage Conditions | Stability |
| Boc | tert-Butoxycarbonyl | α-amino group | Mild acid (e.g., TFA) | Stable to Pd(0) catalysts and piperidine (B6355638) |
| Alloc | Allyloxycarbonyl | β-amino group | Palladium(0) catalyst (e.g., Pd(PPh₃)₄) | Stable to mild acid and piperidine |
The exposed β-amino group of the diaminopropionic acid residue is a potent nucleophile, readily reacting with various electrophilic reagents. This allows for the site-specific covalent attachment of a diverse range of molecular probes and tags. For instance, fluorescent dyes such as fluorescein or rhodamine, typically activated as N-hydroxysuccinimide (NHS) esters, can be coupled to the side-chain amine to yield fluorescently labeled peptides. These labeled peptides are invaluable tools for studying protein localization, trafficking, and protein-protein interactions.
Similarly, other reporter groups can be introduced. For example, dansyl chloride can be reacted with the β-amino group to attach a sulfonamide-linked fluorophore, which is environmentally sensitive and useful in binding studies. This method of site-specific labeling ensures a homogeneously modified peptide population, which is a significant advantage over random labeling strategies that target natural amino acids like lysine, often resulting in heterogeneous mixtures.
This compound and its derivatives are integral components in the design of sophisticated linker chemistries, particularly for antibody-drug conjugates (ADCs). medchemexpress.cominvivochem.com ADCs are a class of targeted therapeutics where a potent cytotoxic drug is linked to a monoclonal antibody, which directs the drug to cancer cells. The linker's role is critical: it must be stable in systemic circulation but allow for the efficient release of the payload inside the target cell. nih.govnih.gov
Derivatives of diaminopropionic acid are used within cleavable linkers, such as those designed to be hydrolyzed by lysosomal proteases. medchemexpress.com For example, a dipeptide linker like Val-Cit (valine-citrulline) can be attached to the deprotected side chain of the Dap residue. This entire construct then connects the antibody to the drug. The unique stereochemistry and functionality offered by the D-dap residue can influence the linker's stability and cleavage kinetics, providing a modular component for optimizing ADC design. medchemexpress.commedchemexpress.com
Development of Advanced Bioconjugates for Chemical Biology Studies
The ability to perform precise chemical modifications using this compound enables the development of advanced bioconjugates for chemical biology. These constructs are designed to probe complex biological systems. Examples include:
Peptide-based activity probes: By attaching a reactive group or "warhead" to the Dap side chain, peptides can be converted into covalent inhibitors that form a permanent bond with their target enzyme, facilitating target identification and validation.
Bifunctional molecules: The Dap side chain can serve as an attachment point for creating bifunctional molecules like PROTACs (Proteolysis Targeting Chimeras), where one part of the molecule binds to a target protein and the other recruits an E3 ubiquitin ligase to induce targeted protein degradation.
Cell-penetrating peptides: Functionalization of the Dap side chain with moieties that enhance membrane permeability can improve the cellular uptake of peptide-based drugs or probes.
Utilization in the Synthesis of Non-Canonical Amino Acid-Containing Peptides
This compound is itself a protected version of a non-canonical amino acid, D-2,3-diaminopropionic acid. Its incorporation into a peptide sequence via SPPS is a direct method for creating peptides containing this unnatural building block. nih.gov The inclusion of non-canonical amino acids is a powerful strategy for modulating the biological and pharmacological properties of peptides. mdpi.com
The use of the D-enantiomer is particularly significant. Peptides composed of naturally occurring L-amino acids are often susceptible to rapid degradation by proteases in the body. The introduction of D-amino acids at specific positions can dramatically increase a peptide's resistance to enzymatic cleavage, thereby extending its half-life and improving its potential as a therapeutic agent. nih.gov
Table 2: Research Applications of Peptides Containing Non-Canonical Amino Acids
| Application Area | Purpose of Non-Canonical Amino Acid Inclusion | Example Building Block |
| Drug Discovery | Enhance proteolytic stability, constrain conformation, introduce new functionality | This compound |
| Chemical Biology | Introduce probes, tags, or photo-crosslinkers for mechanistic studies | Azido- or Alkyne-amino acids |
| Materials Science | Design self-assembling peptides with novel structural properties | β- and γ-amino acids |
Contribution to the Rational Design of Peptide Mimetics and Scaffolds
Peptide mimetics, or peptidomimetics, are molecules designed to mimic the structure and function of natural peptides but with improved properties such as stability, bioavailability, and receptor affinity. This compound is a valuable tool in the rational design of such molecules.
The D-configuration of the amino acid helps to enhance proteolytic stability, a key goal in peptidomimetic design. nih.gov Furthermore, the functionalizable side chain provides a versatile scaffold. After deprotection of the Alloc group, the β-amino group can be used as an anchor point for various chemical modifications. This allows for the synthesis of peptide libraries where the side chain is systematically altered to probe structure-activity relationships (SAR). For example, Dap derivatives have been used as constrained analogs of lysine to investigate the role of the lysine side chain in protein-protein interactions. peptide.com
Additionally, the side-chain amine can be used as a point for intramolecular cyclization, reacting with the peptide's C-terminus or another side chain to create cyclic peptides. peptide.com Cyclization is a common strategy to constrain a peptide's conformation, often leading to increased receptor affinity and selectivity. The defined stereochemistry of the D-dap residue influences the resulting backbone geometry, making it a predictable component for designing novel peptide scaffolds. peptide.com
Mechanistic and Theoretical Studies Pertaining to Boc D Dap Aloc Oh Reactivity
Principles of Orthogonal Protection in Peptide Chemistry
Orthogonal protection is a key strategy in peptide synthesis that allows for the selective removal of one type of protecting group in the presence of others. researchgate.netspbu.ru This is achieved by using protecting groups that are labile to different, non-interfering chemical conditions. biosynth.comspbu.ru An ideal orthogonal system allows for the deprotection of one functional group without affecting others, providing precise control over the synthetic route. researchgate.netspbu.ru
In the case of Boc-D-dap(aloc)-OH, the Boc and Aloc groups form an orthogonal pair. The Boc group is sensitive to acidic conditions and is typically removed using reagents like trifluoroacetic acid (TFA). powdersystems.comacsgcipr.org In contrast, the Aloc group is stable to acids but can be selectively cleaved under neutral conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a scavenger. wiley-vch.dewikipedia.orgsigmaaldrich.com This orthogonality is crucial for complex peptide architectures where specific side-chain modifications are required.
The concept of orthogonality extends beyond a simple two-group system. Peptide synthesis can involve multiple protecting groups, creating tertiary or even quaternary orthogonal systems where each group is removed by a unique chemical mechanism. spbu.ru This allows for intricate synthetic pathways, including the on-resin cyclization of peptides and the introduction of specific modifications at various points in the peptide chain. wikipedia.org
A comparison of common orthogonal protecting group strategies is presented below:
| Protecting Group Combination | Nα-Protection | Side-Chain Protection | Nα-Deprotection Condition | Side-Chain Deprotection Condition | Orthogonality |
| Boc/Bzl | Boc | Benzyl (Bzl) | Acid (e.g., TFA) wikipedia.org | Strong Acid (e.g., HF) wikipedia.org | Quasi-orthogonal biosynth.com |
| Fmoc/tBu | Fmoc | tert-Butyl (tBu) | Base (e.g., Piperidine) wikipedia.org | Acid (e.g., TFA) wikipedia.org | Truly orthogonal wikipedia.org |
| Boc/Aloc | Boc | Alloc | Acid (e.g., TFA) | Pd(0) catalyst wiley-vch.de | Orthogonal |
Stereochemical Integrity during Synthetic Manipulations
Maintaining the stereochemical integrity of amino acids during peptide synthesis is crucial, as the three-dimensional structure of a peptide dictates its biological activity. jpt.com Racemization, the conversion of a chiral amino acid from one enantiomer to the other, can occur at the α-carbon, particularly during activation and coupling steps, or under basic conditions used for deprotection. mdpi.com
For this compound, the use of a D-amino acid is a deliberate choice to potentially enhance the resulting peptide's stability against enzymatic degradation. jpt.comnih.gov However, the α-carbon of any amino acid is susceptible to epimerization (racemization at a single stereocenter in a molecule with multiple stereocenters) under certain reaction conditions. mdpi.com
The risk of racemization is influenced by several factors, including the type of amino acid, the coupling reagents, the base used, and the reaction temperature. mdpi.com The α-proton of the amino acid can be abstracted by a base, leading to the formation of a planar enolate intermediate, which can then be protonated from either side, resulting in a mixture of stereoisomers. mdpi.com
In the context of this compound, the Boc protecting group on the α-amino group generally helps to suppress racemization during coupling reactions. However, care must still be taken, especially when dealing with amino acids that have electron-withdrawing side chains, which can increase the acidity of the α-proton and thus the propensity for racemization. mdpi.com The use of specific coupling reagents and non-nucleophilic bases can help to minimize this risk.
Computational Chemistry Approaches to Predict Reactivity and Selectivity
Computational chemistry has emerged as a powerful tool to predict and understand the reactivity and selectivity of chemical reactions, including those in peptide synthesis. walshmedicalmedia.com Techniques such as Density Functional Theory (DFT) can be used to model the electronic structure of molecules and predict their reactivity. researchgate.net
For a molecule like this compound, computational methods can provide insights into:
Reaction Mechanisms: By calculating the energy profiles of different reaction pathways, computational models can help elucidate the mechanisms of protecting group removal. rsc.org
Reactivity Prediction: Computational tools can predict the relative reactivity of different functional groups within a molecule, aiding in the design of selective synthetic strategies. walshmedicalmedia.comresearchgate.net For example, models can predict the susceptibility of the Boc and Aloc groups to different deprotection reagents.
Stereoselectivity: Computational models can be used to predict the stereochemical outcome of reactions, helping to identify conditions that minimize racemization. researchgate.net
Optimization of Reaction Conditions: By simulating reactions under various conditions (e.g., different solvents, temperatures, catalysts), computational chemistry can help identify the optimal parameters for a given transformation. mit.edu
Recent studies have utilized deep learning models trained on large datasets of experimental results to predict the outcomes of deprotection reactions with high accuracy, paving the way for real-time optimization of peptide synthesis. mit.edu These computational approaches, when combined with experimental data, provide a comprehensive understanding of the factors governing the reactivity and selectivity of complex molecules like this compound.
Emerging Research Frontiers and Future Directions
Innovations in Protecting Group Chemistry and Novel Deprotection Methodologies
The utility of Boc-D-dap(aloc)-OH is intrinsically linked to the strategic removal of its protecting groups. The Boc group is acid-labile, typically removed with trifluoroacetic acid (TFA), while the Aloc group is cleaved using palladium-catalyzed conditions. wikipedia.org This orthogonality is fundamental to its application in multi-step syntheses. iris-biotech.de
Recent research has focused on optimizing the deprotection of the Aloc group. Traditional methods often employ the air-sensitive tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). nih.gov Innovations in this area include the development of a more robust, air-stable palladium catalyst, Pd(PPh₃)₂Cl₂, used in conjunction with Meldrum's acid and triethylsilane. This newer protocol demonstrates high yields and minimizes the formation of N-allylated byproducts, and it is compatible with automated synthesis. nih.gov
Further advancements are exploring non-transition metal-catalyzed deprotection methods, offering milder and potentially more environmentally friendly alternatives. iris-biotech.de The development of such novel deprotection strategies will undoubtedly expand the applicability of Aloc-protected amino acids like this compound in complex synthetic endeavors.
Table 1: Comparison of Deprotection Methods for the Aloc Group
| Catalyst/Reagent System | Key Advantages | Reference |
| Pd(PPh₃)₄ / Phenylsilane (B129415) | Established method for Alloc removal. frontiersin.org | frontiersin.org |
| Pd(PPh₃)₂Cl₂ / Meldrum's acid / Triethylsilane | Air-stable catalyst, high yields, reduced byproducts. nih.gov | nih.gov |
| Non-transition metal catalysts | Milder reaction conditions. iris-biotech.de | iris-biotech.de |
Expanding the Scope of this compound in Chemical Biology
The unique structure of this compound makes it a valuable tool in chemical biology, particularly for the synthesis of modified peptides and probes to study biological processes. chemimpex.com The ability to selectively deprotect the β-amino group allows for the introduction of various functionalities, such as fluorescent tags, biotin, or cross-linking agents, at specific positions within a peptide sequence.
This selective modification is crucial for creating peptide-based tools to investigate protein-protein interactions, enzyme mechanisms, and cellular signaling pathways. For instance, the incorporation of diaminopropionic acid (Dap) into peptides can lead to compounds with enhanced stability against enzymatic degradation, a desirable trait for therapeutic peptide development.
Recent work has highlighted the use of orthogonally protected Dap derivatives in the synthesis of complex natural products and their analogues, such as the calcium-dependent lipopeptide antibiotic malacidin A. frontiersin.orgresearchgate.netfrontiersin.org The synthesis of such molecules relies on the precise and sequential deprotection and coupling of amino acid building blocks, where this compound plays a crucial role. frontiersin.orgresearchgate.netfrontiersin.org
Role in the Synthesis of Advanced Materials and Nanostructures via Peptide Engineering
The application of this compound extends beyond the realm of biology into materials science and nanotechnology. chemimpex.com Peptide engineering, which utilizes the self-assembly properties of peptides to create ordered nanostructures, is a rapidly growing field. The ability to precisely control the chemical functionality of peptide building blocks is paramount for designing materials with specific properties.
This compound can be incorporated into peptide sequences to introduce specific functionalities that can direct the self-assembly process or serve as reactive handles for further modification of the resulting nanomaterials. For example, the free β-amino group, after Aloc deprotection, can be used to attach polymers, nanoparticles, or other molecules to the peptide backbone, leading to the creation of hybrid materials with novel electronic, optical, or catalytic properties. chemimpex.com
High-Throughput Synthesis and Screening Applications
The principles of combinatorial chemistry and high-throughput screening (HTS) have revolutionized drug discovery. google.comalitheagenomics.com this compound and similar orthogonally protected amino acids are well-suited for the solid-phase synthesis of peptide libraries. peptide.com The ability to selectively deprotect and modify the side chain of the Dap residue allows for the creation of diverse libraries of peptides with varied functionalities.
These peptide libraries can then be screened in high-throughput assays to identify "hits"—compounds that exhibit a desired biological activity. alitheagenomics.com The use of this compound in this context enables the rapid exploration of a vast chemical space, accelerating the discovery of new therapeutic leads and biological probes. The compatibility of its protecting groups with established solid-phase peptide synthesis (SPPS) protocols makes it a valuable component in automated synthesis platforms. wikipedia.orgpeptide.com
Q & A
Q. What are the standard protocols for synthesizing Boc-D-dap(aloc)-OH in solid-phase peptide synthesis (SPPS)?
Methodological Answer:
- Step 1 : Use Fmoc/t-Bu or Boc-based SPPS strategies, ensuring compatibility with the Aloc (allyloxycarbonyl) and Boc (tert-butoxycarbonyl) protecting groups. The Aloc group is typically removed via palladium-catalyzed deprotection under neutral conditions, while Boc requires acidic cleavage (e.g., TFA) .
- Step 2 : Monitor coupling efficiency via Kaiser test or HPLC. For sterically hindered residues like D-dap(aloc), employ double coupling or elevated temperatures (40–50°C) to improve yields .
- Step 3 : Cleave the peptide-resin using TFA/scavengers for Boc removal, followed by Aloc deprotection with Pd(PPh₃)₄ and morpholine. Validate intermediates via LC-MS and NMR .
(Basic)
Q. Which analytical techniques are recommended for confirming the purity and structure of this compound?
Methodological Answer:
- NMR : Use H and C NMR in deuterated solvents (e.g., DMSO-d₆ or CDCl₃) to verify protecting group integrity and stereochemistry. Compare chemical shifts with literature data for D- vs. L-configurations .
- HPLC/MS : Perform reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) coupled with ESI-MS to confirm molecular weight (>95% purity threshold) .
- Elemental Analysis : Validate elemental composition (C, H, N) for novel derivatives, especially if unexpected byproducts are observed .
(Advanced)
Q. How can researchers optimize the orthogonal deprotection of Aloc and Boc groups in complex peptide sequences?
Methodological Answer:
- Strategy 1 : Sequence deprotection steps to avoid side reactions. Remove Aloc first using Pd(0)/PhSiH₃ in THF, which preserves acid-labile Boc groups. Follow with TFA cleavage for Boc removal .
- Strategy 2 : For acid-sensitive sequences, replace Boc with ivDde or other orthogonal groups. Test compatibility via small-scale trials (10–20 mg) before scaling up .
- Validation : Use MALDI-TOF MS after each deprotection step to detect incomplete reactions or side products (e.g., β-elimination from Aloc removal) .
(Advanced)
Q. What strategies resolve contradictory NMR data reported for this compound in different solvent systems?
Methodological Answer:
- Multi-Solvent Analysis : Acquire NMR spectra in DMSO-d₆, CDCl₃, and D₂O to assess solvent-dependent conformational changes. Compare with computational models (e.g., DFT calculations) to validate assignments .
- Dynamic NMR : Use variable-temperature NMR (25–60°C) to detect rotameric equilibria or hydrogen-bonding effects that may cause signal splitting .
- Collaborative Validation : Cross-reference data with independent labs using identical instrumentation (e.g., 600 MHz with cryoprobe) to rule out equipment variability .
(Advanced)
Q. How to design controlled experiments to assess the steric effects of this compound on peptide conformation?
Methodological Answer:
- CD Spectroscopy : Compare circular dichroism spectra of peptides with this compound vs. unmodified D-dap residues to evaluate α-helix or β-sheet disruption .
- Molecular Dynamics (MD) : Simulate peptide structures in explicit solvent (e.g., TIP3P water) using AMBER or GROMACS. Analyze RMSD and Ramachandran plots for steric clashes .
- X-ray Crystallography : Co-crystallize peptides with target proteins (e.g., proteases) to visualize steric hindrance at atomic resolution .
(Basic)
Q. What are the critical storage conditions for this compound to maintain stability?
Methodological Answer:
- Temperature : Store at –20°C in airtight, light-resistant containers. Avoid repeated freeze-thaw cycles to prevent hydrolysis of Aloc groups .
- Humidity Control : Use desiccants (e.g., silica gel) and purge vials with argon to minimize moisture-induced degradation .
- Stability Monitoring : Perform quarterly HPLC checks to detect decomposition (e.g., free amine formation via Boc cleavage) .
(Advanced)
Q. What methodologies investigate unexpected byproduct formation during automated synthesis using this compound?
Methodological Answer:
- Real-Time Monitoring : Use in-line FTIR or LC-MS to track byproducts during coupling/deprotection. Identify intermediates (e.g., diketopiperazine) via MS/MS fragmentation .
- Mechanistic Studies : Conduct kinetic experiments under varying conditions (pH, temperature) to isolate side reactions (e.g., racemization at D-dap) .
- DoE (Design of Experiments) : Apply factorial design to test variables (e.g., resin type, coupling reagent) and optimize yield/selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
